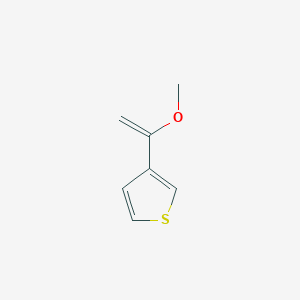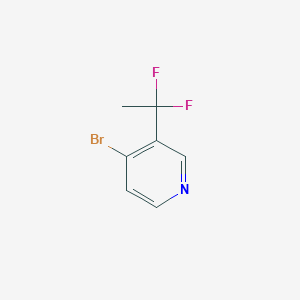![molecular formula C18H22N2O5 B13669672 1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13669672.png)
1'-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an indoline moiety, and a piperidine ring. The compound’s molecular formula is C18H24N2O4, and it has a molecular weight of 332.4 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid typically involves multiple steps, starting with the preparation of the indoline and piperidine precursors. One common method involves the reaction of di-tert-butyl dicarbonate with indoline in the presence of a base such as sodium hydroxide or N,N,N’,N’-tetramethylethylenediamine (TMEDA) in anhydrous ether . The reaction mixture is then subjected to various conditions, including low temperatures and the addition of reagents like sec-butyllithium and N,N-dimethylformamide (DMF), to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the Boc-protected nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and natural products.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group, allowing selective reactions at other functional sites. The compound can undergo deprotection under acidic conditions, revealing reactive amine groups that can interact with enzymes or receptors . The spirocyclic structure provides rigidity and specificity in binding to molecular targets, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid: Similar in structure but lacks the indoline moiety.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a Boc-protected piperidine ring but with different functional groups.
Uniqueness
1’-(tert-Butoxycarbonyl)-2-oxospiro[indoline-3,4’-piperidine]-6-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. The combination of the indoline and piperidine rings, along with the Boc protecting group, makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H22N2O5 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
1'-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxospiro[1H-indole-3,4'-piperidine]-6-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-17(2,3)25-16(24)20-8-6-18(7-9-20)12-5-4-11(14(21)22)10-13(12)19-15(18)23/h4-5,10H,6-9H2,1-3H3,(H,19,23)(H,21,22) |
Clave InChI |
OTQCHPOCZMQPHD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C=C(C=C3)C(=O)O)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,4-Dichloro-7-fluoro-pyrido[4,3-d]pyrimidine](/img/structure/B13669592.png)



![Ethyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13669623.png)








![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic Acid](/img/structure/B13669673.png)
